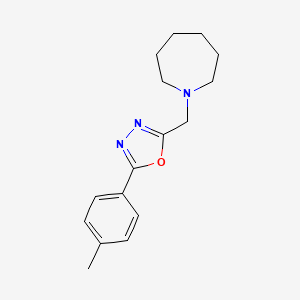

2-(Azepan-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

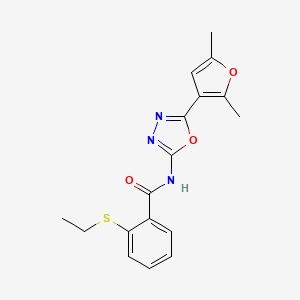

The synthesis of oxadiazole derivatives typically involves the formation of the 1,3,4-oxadiazole ring through cyclization reactions. A common approach is the condensation of hydrazides with carboxylic acids or their derivatives, followed by cyclization. For example, a series of 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles were synthesized using a multicomponent reaction involving C–S bond formation and azide–alkyne cycloaddition, showcasing the versatility of oxadiazole synthesis (Sindhu et al., 2013).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is crucial for their chemical behavior and properties. X-ray crystallography often reveals the spatial arrangement of atoms within these molecules, providing insights into their reactivity and interaction potentials. For instance, the crystal structure of 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole was determined, highlighting the compound's geometric parameters and aiding in understanding its chemical properties (Shen et al., 2018).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, such as nucleophilic substitution, which can lead to a wide range of derivatives with different properties. For example, bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes were synthesized via nucleophilic substitution reaction, demonstrating the reactive versatility of the oxadiazole core (Ahmed et al., 2018).

Aplicaciones Científicas De Investigación

Therapeutic Potential in Drug Development

The therapeutic applications of compounds containing the 1,3,4-oxadiazole ring, such as 2-(Azepan-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole, have been widely recognized in medicinal chemistry. Oxadiazole derivatives have shown a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor,anti-viral, and antioxidant activities. These compounds serve as key synthons in developing new drugs, with some oxadiazole derivatives already present in commercially available medications that exhibit strong antibacterial and antiviral properties, and are used in anti-arrhythmic therapy. The versatility of the 1,3,4-oxadiazole nucleus in drug design underscores its importance in synthesizing compounds with varied pharmacological activities, thereby contributing significantly to therapeutic advancements (Siwach & Verma, 2020).

Antimicrobial and Antifungal Applications

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. For instance, novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles were synthesized and demonstrated effective in vitro growth inhibition of microorganisms responsible for microbial infections. These compounds showed promising antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Aspergillus flavus, highlighting the potential of 1,3,4-oxadiazole derivatives as antimicrobial and antifungal agents (Sindhu et al., 2013).

Corrosion Inhibition

The chemical properties of 1,3,4-oxadiazole derivatives also extend to applications in corrosion inhibition. Research has shown that certain 1,3,4-oxadiazole compounds can effectively inhibit corrosion of mild steel in acidic environments. These findings are significant for industrial applications, where corrosion resistance is critical to maintaining the integrity and longevity of metal structures and components (Ammal, Prajila, & Joseph, 2018).

Material Science and Organic Electronics

In material science, particularly in the development of organic light-emitting diodes (OLEDs), derivatives of 1,3,4-oxadiazole, such as 2,5-diphenyl-1,3,4-oxadiazole, have been utilized for their electron transport properties. These compounds are instrumental in enhancing the performance and efficiency of OLEDs, demonstrating the versatility of 1,3,4-oxadiazole derivatives in electronic applications as well (Kwon et al., 2006).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(azepan-1-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-13-6-8-14(9-7-13)16-18-17-15(20-16)12-19-10-4-2-3-5-11-19/h6-9H,2-5,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUOQRMEOFPYLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2494896.png)

![N-[(4-Carbamoylcyclohexyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2494904.png)

![N-(2-fluorophenyl)-2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2494906.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2494911.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2494912.png)

![N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2494913.png)

![5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2494914.png)